molecular formula C8H17O3P B1603634 Diethyl (cyclopropylmethyl)phosphonate CAS No. 863975-37-5

Diethyl (cyclopropylmethyl)phosphonate

Cat. No. B1603634
M. Wt: 192.19 g/mol
InChI Key: SEZHIFQWGROIOQ-UHFFFAOYSA-N
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Description

Diethyl (cyclopropylmethyl)phosphonate is a chemical compound with the molecular formula C8H17O3P . It is used as a reactant for the preparation of alkyldichlorophosphine via a chlorination reaction under mild conditions . The structural characteristics of this compound include intramolecular hydrogen binding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring .


Synthesis Analysis

The synthesis of phosphonates like Diethyl (cyclopropylmethyl)phosphonate typically relies on two different strategies: the action of trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . A mild method for the modular preparation of phosphonylated derivatives, several of which exhibit interesting biological activities, is based on chemoselective activation with triflic anhydride .


Molecular Structure Analysis

The molecular structure of Diethyl (cyclopropylmethyl)phosphonate is characterized by intramolecular hydrogen bonding via “banana” bonds between a hydrogen atom belonging to the phosphino group and the edge of the cyclopropyl ring .


Chemical Reactions Analysis

Diethyl (cyclopropylmethyl)phosphonate is used as a reactant for the preparation of alkyldichlorophosphine via a chlorination reaction under mild conditions . The internal hydrogen bonding in diethyl carboxyphosphonate decreases P=O oxygen nucleophilicity, leading to decreased silyldealkylation reactivity under microwave conditions .


Physical And Chemical Properties Analysis

Diethyl (cyclopropylmethyl)phosphonate has a boiling point of 60 °C at 0.125 mmHg . It has a density of 1.023 g/mL at 25 °C .

Scientific Research Applications

Cyclopropanation and Synthesis

  • Diethyl (1,2-dibromoethyl)phosphonate, closely related to Diethyl (cyclopropylmethyl)phosphonate, has been utilized in cyclopropanation reactions. This process involves the synthesis of β-aminocyclopropylphosphonic acid and its derivatives, which are significant in the development of various organic compounds (Rabasso & Fadel, 2014).

Corrosion Inhibition

  • Phosphonate derivatives, including those structurally similar to Diethyl (cyclopropylmethyl)phosphonate, have shown promise as corrosion inhibitors. This application is particularly relevant in industrial settings, such as steel pickling processes, where they help protect metals from corrosive environments (Gupta et al., 2017).

Anticancer Research

  • Certain organophosphonates, including derivatives of Diethyl (cyclopropylmethyl)phosphonate, have been studied for their anticancer properties. Research indicates their potential in chemo-differentiation therapy for acute promyelocytic leukemia, showing how these compounds can induce cell differentiation and apoptosis (Mohammadi et al., 2019).

Reactivity and Synthesis Applications

  • Studies on the reactivity of Diethyl (nitro(diazo)methyl)phosphonate, a compound related to Diethyl (cyclopropylmethyl)phosphonate, demonstrate its utility in synthesizing various cyclopropyl α-nitrophosphonates. These findings are crucial for developing new synthetic routes in organic chemistry (Chemagin et al., 2010).

Phosphonate Polymers

  • The development of phosphonate-containing polymers, which include derivatives of Diethyl (cyclopropylmethyl)phosphonate, is an emerging area in polymer chemistry. These polymers have potential applications in various industrial and medicinal fields (Dolan et al., 2015).

Organic Synthesis Intermediates

  • Diethyl (dichloromethyl)phosphonate, structurally related to Diethyl (cyclopropylmethyl)phosphonate, serves as an intermediate in synthesizing alkynes, demonstrating the broad utility of phosphonates in organic synthesis (Marinetti & Savignac, 2003).

Safety And Hazards

Diethyl (cyclopropylmethyl)phosphonate is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .

Future Directions

While specific future directions for Diethyl (cyclopropylmethyl)phosphonate are not mentioned in the sources retrieved, its use as a reactant in the preparation of other compounds suggests potential applications in various fields of chemistry and materials science .

properties

IUPAC Name

diethoxyphosphorylmethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O3P/c1-3-10-12(9,11-4-2)7-8-5-6-8/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZHIFQWGROIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1CC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584508
Record name Diethyl (cyclopropylmethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (cyclopropylmethyl)phosphonate

CAS RN

863975-37-5
Record name Diethyl (cyclopropylmethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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